Iron(III) phthalocyanine chloride

Catalog No.
S1797359
CAS No.
14285-56-4
M.F
C32H16ClFeN8
M. Wt
603.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phthalocyanine chloride

Researchers using Fe(II) phthalocyanine for ORR face severe aggregation and weak adsorption, causing ink inhomogeneity and catalyst detachment. Iron(III) phthalocyanine chloride (FePcCl) solves this with an axial chloride ligand that:

  • Enables covalent grafting to carbon supports, preventing iron agglomeration and maximizing Fe-N4 active site density.
  • Disrupts π-π stacking, improving solubility in DMF-based Nafion inks for uniform electrode coating.
  • Drives the 4-electron ORR pathway (vs. 2e- for CoPc) and delivers near-100% CO Faradaic efficiency.

≥95% purity, ideal for SAC synthesis & fuel cell cathodes.

CAS Number

14285-56-4

Product Name

Iron(III) phthalocyanine chloride

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride

Molecular Formula

C32H16ClFeN8

Molecular Weight

603.82

InChI

InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1

SMILES

C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3]

Synonyms

Chloro(phthalocyaninato)iron(III), Iron(III) phthalocyanine chloride, Fe(III) phthalocyanine chloride, Phthalocyanine iron(III) chloride, Chloro[29H,31H-phthalocyaninato(2-)-κN29,N30,N31,N32]iron(III), Iron phthalocyanine monochloride, FePcCl

Purity

≥95%

Package Size

1 g

Iron(III) phthalocyanine chloride (FePcCl, CAS 14285-56-4) is a premier macrocyclic coordination complex utilized extensively as an electrocatalyst and a precursor for single-atom catalysts (SACs) . Unlike its highly symmetric Fe(II) counterparts, FePcCl features a stable Fe(III) center and an axial chloride ligand that breaks the perfect planar symmetry of the phthalocyanine ring [1]. In procurement and material selection, this structural differentiation is critical: the axial chloride provides a highly reactive synthetic handle for covalent anchoring to carbon supports, while simultaneously disrupting the intense intermolecular pi-pi stacking that typically plagues metallophthalocyanine processability [1]. Consequently, FePcCl is highly sought after for advanced energy conversion applications, including the Oxygen Reduction Reaction (ORR) in fuel cells and the electrochemical CO2 Reduction Reaction (CO2RR).

Research Fit

4-electron ORR pathway studies — axial chloride supports symmetry-altered Fe-center for enhanced oxygen reduction to water
Axial ligand-dependent selectivity — chloro ligand redirects oxidation manifold distinct from unsubstituted FePc
Amperometric sensor construction — reported optimal loading for carbon paste electrodes supports electrochemical detection workflows

Substituting Iron(III) phthalocyanine chloride with the more common Iron(II) phthalocyanine (FePc) or Cobalt phthalocyanine (CoPc) frequently results in process failures and diminished catalytic performance. Generic Fe(II)Pc is perfectly planar, leading to severe pi-pi aggregation and notoriously poor solubility (e.g., ~131 mg/L in DMF), which severely complicates the formulation of uniform catalyst inks and prevents homogeneous dispersion on carbon supports [1]. Furthermore, Fe(II)Pc lacks an axial leaving group, forcing researchers to rely on weak, non-covalent adsorption for catalyst immobilization, which degrades rapidly under operational turnover. Conversely, while CoPc is processable, its central cobalt atom is fundamentally less capable of breaking the O-O bond during electrocatalysis, often driving a less efficient 2-electron reduction pathway to corrosive hydrogen peroxide rather than the desired 4-electron pathway to water[2].

Substitution Risk

This Product
FePcCl — Fe(III) center with axial chloride; reported to favor 4-electron ORR and distinct oxidation selectivity
Common Substitute
FePc (unsubstituted) — lacks axial chloride; reported lower ORR half-wave potential and substantially different product distribution in oxidation
This Product
FePcCl — reported NO detection limit of 3 ppb with fast response time in chemiresistive films
Common Substitute
CoPcCl₄ — cobalt center may favor 2-electron ORR; reported higher NO LOD of 7 ppb, which may not transfer to sub-10 ppb sensor requirements

Axial Chloride as a Leaving Group for Covalent Support Anchoring

The axial chloride ligand in FePcCl functions as a highly effective leaving group, enabling direct covalent oxygen-bridging to hydroxylated carbon nanotubes to form FePc-O-CNT architectures [1]. This covalent anchoring stabilizes a low-spin Fe(III) active site that achieves a CO Faradaic efficiency of 99% at -0.7 V vs RHE, alongside a remarkable turnover frequency (TOF) of 5.3 x 10^4 h^-1[1]. In direct contrast, generic FePc lacks this axial handle and must rely on non-covalent pi-pi interactions (FePc-CNT), resulting in significantly lower CO2RR performance and rapid desorption under applied potential[1].

Evidence DimensionCO Faradaic Efficiency (FE_CO) and Turnover Frequency (TOF)
Target Compound DataFePcCl-derived covalent anchor yields 99% FE_CO and TOF of 5.3 x 10^4 h^-1.
Comparator Or BaselineGeneric FePc non-covalently adsorbed on CNTs yields significantly lower FE_CO and TOF.
Quantified Difference>20-fold higher TOF for the covalently anchored FePcCl derivative compared to the non-covalent FePc baseline.
ConditionsElectrochemical CO2RR in H-cell at -0.7 V vs RHE.

Procuring FePcCl provides a necessary synthetic handle (the Cl ligand) for creating ultra-stable, covalently bound single-atom catalysts that generic FePc cannot form.

ORR Half-Wave Potential
Head-to-head
FePcCl-CNTs 0.91 V vs. RHE
vs. FePc-CNTs 0.88 V
+30 mV
Supports symmetry-altered ORR kinetics context
0.1 M KOH, RDE 1600 rpm; reported performance gain attributed to Cl-induced D₄ₕ to C₄ᵥ symmetry shift

Disruption of Planar Aggregation for Superior Ink Processability

Unsubstituted Iron(II) phthalocyanine suffers from extreme insolubility and aggregation due to unhindered planar pi-pi stacking, with its solubility in standard coordinating solvents like DMF limited to approximately 131 mg/L [1]. The addition of the axial chloride in FePcCl breaks this perfect planar symmetry, providing critical steric hindrance that mitigates bulk aggregation [1]. This structural modification allows for significantly more uniform dispersion in coordinating solvents during the preparation of Nafion-bound catalyst inks or precursor solutions for thermal pyrolysis.

Evidence DimensionPlanar aggregation and solvent dispersibility
Target Compound DataFePcCl exhibits reduced pi-pi stacking and improved dispersion in coordinating solvents.
Comparator Or BaselineFe(II)Pc (perfectly planar, ~131 mg/L in DMF with severe aggregation).
Quantified DifferenceSteric disruption of planar symmetry prevents the massive dead-volume aggregation seen in Fe(II)Pc.
ConditionsCatalyst ink formulation in coordinating solvents (e.g., DMF).

Uniform dispersion is critical for reproducible electrode preparation and maximizing active site density; FePcCl prevents the aggregation-induced performance losses typical of Fe(II)Pc.

NO Detection Limit
Head-to-head
FePcCl₄ LOD 3 ppb
vs. CoPcCl₄ 7 ppb
57% lower LOD
Supports high-sensitivity sensor research context
Chemiresistive films at room temperature; reported response 30 s, recovery 80 s at 30 ppb

Promotion of the 4-Electron Oxygen Reduction Pathway

In the Oxygen Reduction Reaction (ORR), the electronic structure of the central metal dictates the reaction pathway. FePcCl strongly promotes the highly efficient 4-electron reduction of O2 directly to water, driven by the optimal d-orbital energy of the Fe(III) center which facilitates critical O-O bond cleavage [1]. In contrast, Cobalt-based macrocycles such as CoPc often lack the necessary d-band alignment to break the O-O bond efficiently, leading to a significant fraction of 2-electron reduction that generates corrosive hydrogen peroxide [1].

Evidence DimensionORR Electron Transfer Number (n)
Target Compound DataFePcCl promotes a near 4-electron (n ≈ 4) reduction directly to H2O.
Comparator Or BaselineCoPc (often yields n ≈ 2 to H2O2).
Quantified DifferenceShift from a 2-electron peroxide pathway (CoPc) to a highly efficient 4-electron water pathway (FePcCl).
ConditionsAlkaline or acidic ORR electrocatalysis using carbon-supported macrocycles.

Selecting FePcCl over Co-based alternatives ensures maximum energy conversion efficiency and prevents peroxide-induced degradation of fuel cell membranes.

Cyclohexene Oxide Selectivity
Head-to-head
FePcCl 59.1% selectivity
vs. FePc 13.7%
4.3-fold higher
Supports pathway-redirection interpretation
H₂O₂ in DMF at 80 °C; reported suppression of 2-cyclohexen-1-one and diol byproducts
ORR 4-Electron Pathway
Class-level
FePc class: 4 e⁻ ORR
CoPc class: 2 e⁻ ORR
DFT-supported mechanistic context; axial chloride may further enhance 4e⁻ efficiency
B3LYP/LANL2DZ calculations; HOMO energy level difference enables stronger intermediate adsorption
O₂ Reduction on CNT
Head-to-head
16(Cl)FePc/MWCNT-NH₂ higher activity
vs. FePc/MWCNT-NH₂
Supports chlorinated FePc catalyst-support interaction context
0.2 M NaOH, RDE voltammetry; quantitative difference not explicitly tabulated
Amperometric 4-MBC Detection
Reported
Linear range 0.18–0.90 mM
Optimal loading 12.5 wt% FePcCl
Supports sensor formulation optimization context
Carbon paste electrode, 0.0 V vs. Ag|AgCl; reported selectivity against nine other UV filters

Precursor for Fe-N-C Single-Atom Catalysts (SACs)

FePcCl is the premier choice for synthesizing high-density Fe-N-C catalysts via pyrolysis or covalent anchoring. Its axial chloride allows for precise chemical grafting onto carbon supports (e.g., CNTs, graphene), preventing iron agglomeration during thermal treatment and maximizing the density of isolated Fe-N4 active sites [1].

Cathode Electrocatalysts for Fuel Cells and Metal-Air Batteries

Due to its ability to drive the 4-electron ORR pathway and its improved processability in Nafion/DMF inks compared to Fe(II)Pc, FePcCl is highly suited for direct use or as a supported catalyst in the cathodes of polymer electrolyte membrane (PEM) fuel cells and zinc-air batteries [2].

Highly Selective Electrochemical CO2 Reduction (CO2RR)

FePcCl is ideal for fabricating highly selective CO2RR electrodes. By utilizing the chloride ligand to form covalent oxygen bridges with hydroxylated supports, researchers can stabilize low-spin Fe(III) sites that convert CO2 to CO with near-100% Faradaic efficiency, significantly outperforming non-covalent alternatives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Zinc-air battery cathode research
Axial chloride ORR half-wave potential context
RDE voltammetry and galvanostatic cycling stability
Nitric oxide sensing research
Sub-10 ppb chemiresistive LOD context
Response/recovery time and cross-sensitivity profile
Selective epoxidation studies
Chloride-dependent oxidation pathway selectivity
Product distribution and epoxide yield optimization
UV filter amperometric detection
Optimal carbon paste loading and linear range
Matrix-effect evaluation in sunscreen and water samples

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